molecular formula C9H10ClN5 B6241164 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride CAS No. 2567495-30-9

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride

Cat. No.: B6241164
CAS No.: 2567495-30-9
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formation of a domino imine followed by intramolecular annulation and subsequent reactions can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrazine and pyrazolopyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, pyrazolo[3,4-d]pyrimidine derivatives are known for their kinase inhibitory activities, while pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial and antiviral activities

Properties

CAS No.

2567495-30-9

Molecular Formula

C9H10ClN5

Molecular Weight

223.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.